molecular formula C28H24F3N3O4S B11094119 ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11094119
M. Wt: 555.6 g/mol
InChI Key: PLOIAGSWMPQCHF-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a thiazolidine ring, a benzyl group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the benzyl and trifluoromethyl phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the imino group.

    Substitution: The benzyl and trifluoromethyl phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and the trifluoromethyl phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(TRIFLUOROMETHYL)BENZOATE: This compound lacks the thiazolidine ring and the benzyl group, making it less complex and potentially less versatile.

    1-BENZYL-3-OXO-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER: This compound has a similar ester group but differs in the ring structure and the presence of the trifluoromethyl group.

The uniqueness of ETHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE lies in its combination of functional groups, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C28H24F3N3O4S

Molecular Weight

555.6 g/mol

IUPAC Name

ethyl 4-[[3-benzyl-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C28H24F3N3O4S/c1-2-38-26(37)19-8-12-21(13-9-19)32-25(36)23-16-24(35)34(17-18-6-4-3-5-7-18)27(39-23)33-22-14-10-20(11-15-22)28(29,30)31/h3-15,23H,2,16-17H2,1H3,(H,32,36)

InChI Key

PLOIAGSWMPQCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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